molecular formula C8H16N2O2S B2627877 2,2-Dimethyl-4-(2-nitroethyl)thiomorpholine CAS No. 1862651-91-9

2,2-Dimethyl-4-(2-nitroethyl)thiomorpholine

Cat. No.: B2627877
CAS No.: 1862651-91-9
M. Wt: 204.29
InChI Key: NUPBVQNBNFZBAP-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4-(2-nitroethyl)thiomorpholine is an organic compound with the molecular formula C8H16N2O2S It is a thiomorpholine derivative characterized by the presence of a nitroethyl group and two methyl groups attached to the thiomorpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-4-(2-nitroethyl)thiomorpholine typically involves the reaction of thiomorpholine with nitroethane in the presence of a suitable catalyst. The reaction conditions often include:

    Catalyst: Acidic or basic catalysts can be used to facilitate the reaction.

    Temperature: The reaction is usually carried out at elevated temperatures to ensure complete conversion.

    Solvent: Common solvents include ethanol or methanol, which help dissolve the reactants and products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-throughput screening methods can help identify the best reaction conditions and catalysts for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-4-(2-nitroethyl)thiomorpholine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The thiomorpholine ring can undergo substitution reactions, where the nitroethyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Products may include nitroso derivatives or other oxidized forms.

    Reduction: The primary product is the corresponding amine derivative.

    Substitution: Various substituted thiomorpholine derivatives can be formed depending on the nucleophile used.

Scientific Research Applications

2,2-Dimethyl-4-(2-nitroethyl)thiomorpholine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-4-(2-nitroethyl)thiomorpholine involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiomorpholine ring may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethylthiomorpholine: Lacks the nitroethyl group, making it less reactive in certain chemical reactions.

    4-(2-Nitroethyl)thiomorpholine: Similar structure but without the dimethyl substitution, affecting its chemical and biological properties.

    2,2-Dimethyl-4-(2-aminoethyl)thiomorpholine:

Uniqueness

2,2-Dimethyl-4-(2-nitroethyl)thiomorpholine is unique due to the presence of both the nitroethyl and dimethyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications.

Properties

IUPAC Name

2,2-dimethyl-4-(2-nitroethyl)thiomorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2S/c1-8(2)7-9(5-6-13-8)3-4-10(11)12/h3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUPBVQNBNFZBAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCS1)CC[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1862651-91-9
Record name 2,2-dimethyl-4-(2-nitroethyl)thiomorpholine
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